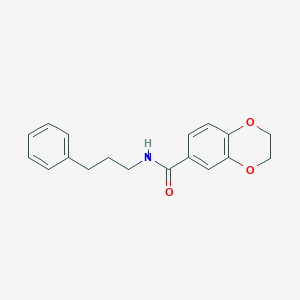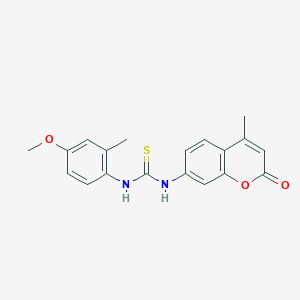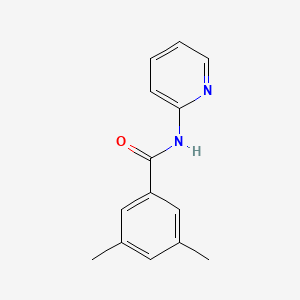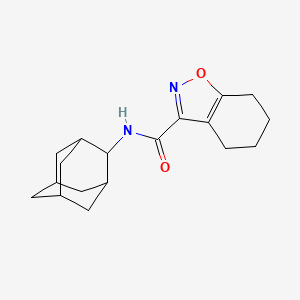
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.13649347 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The synthesis and evaluation of various benzodioxine derivatives have been extensively studied for their potential anticancer properties. For example, functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing promising activity in ovarian and oral cancers (Kumar et al., 2009). This indicates the potential of benzodioxine derivatives as scaffolds for designing new anticancer agents.
Antimicrobial and Antiviral Activities
Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been designed, synthesized, and evaluated for their antimycobacterial, antibacterial, antifungal, and antiviral activities. Some derivatives exhibited higher activity against Mycobacterium tuberculosis compared to pyrazinamide, a reference compound, and showed activity against other mycobacterial strains, including drug-resistant strains (Servusová-Vaňásková et al., 2015). This suggests the potential use of benzodioxine carboxamide derivatives in antimicrobial and antiviral research.
Anti-inflammatory Properties
Research into the anti-inflammatory properties of benzodioxine derivatives has also been conducted. For instance, the synthesis and evaluation of certain benzodioxine-based compounds have shown significant anti-inflammatory activity, indicating the potential of these compounds in the development of new anti-inflammatory drugs (Okunrobo & Usifoh, 2006).
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-10-4-7-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-12-11-21-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGZXVXDXGLGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4599133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4599136.png)

METHANONE](/img/structure/B4599146.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4599159.png)
![2-(4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4599165.png)
![1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4599176.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4599184.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4599189.png)
![2-(2-ethoxy-4-{[2-(3-methylphenyl)-1-pyrrolidinyl]methyl}phenoxy)acetamide](/img/structure/B4599193.png)
![N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4599198.png)
![[2-(allyloxy)phenyl]methylene diacetate](/img/structure/B4599213.png)

